molecular formula C12H7Cl2N3 B5379316 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine

5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5379316
M. Wt: 264.11 g/mol
InChI Key: NXCKYHALRYIAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic ring system that contains a triazole and pyridine ring.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including kinases and proteases, which are involved in various cellular processes. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ionotropic receptors.
Biochemical and physiological effects:
Studies have shown that 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been studied for its potential use as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its molecular targets, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the compound's effects on various molecular targets to better understand its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is typically achieved through a multistep process. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 4-amino-3-chloropyridine in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with sodium azide and triethylorthoformate to form the triazole ring. The final compound is obtained through a cyclization reaction using a strong acid catalyst. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has shown potential as a lead compound for the development of new drugs that target various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-5-2-1-4-8(9)12-16-15-11-7-3-6-10(14)17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKYHALRYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.